molecular formula C18H18Br2N2O3 B11565336 N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide

N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide

Cat. No.: B11565336
M. Wt: 470.2 g/mol
InChI Key: DYXVNXCTHBMRKO-SRZZPIQSSA-N
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Description

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide is a synthetic organic compound characterized by the presence of bromine, ethoxy, and phenyl groups

Preparation Methods

The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-(4-bromophenoxy)propanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide: This compound has a similar structure but contains a hydroxy group instead of a bromophenoxy group.

    N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide: This compound has a similar structure but contains an acetohydrazide group instead of a propanehydrazide group.

The uniqueness of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18Br2N2O3

Molecular Weight

470.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(4-bromophenoxy)propanamide

InChI

InChI=1S/C18H18Br2N2O3/c1-3-24-17-9-6-15(20)10-13(17)11-21-22-18(23)12(2)25-16-7-4-14(19)5-8-16/h4-12H,3H2,1-2H3,(H,22,23)/b21-11+

InChI Key

DYXVNXCTHBMRKO-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br

Origin of Product

United States

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